Benzamide, N,N,3-trimethyl-

描述

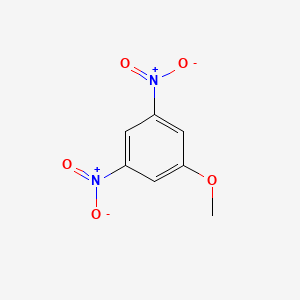

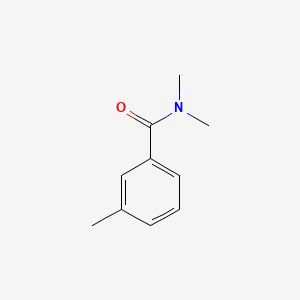

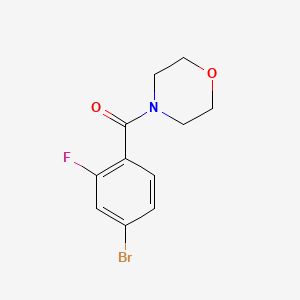

“Benzamide, N,N,3-trimethyl-” is an organic compound with the molecular formula C10H13NO1. It is a derivative of benzamide2.

Synthesis Analysis

The synthesis of benzamide derivatives has been reported in various studies. One method involves the reaction of esters with alkali metal amidoboranes3. Another approach involves the direct condensation of carboxylic acids and amines4.Molecular Structure Analysis

The molecular structure of “Benzamide, N,N,3-trimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H31. The molecular weight is 163.21631.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives have been studied extensively. For instance, primary and secondary amides can be synthesized efficiently by reacting esters with alkali metal amidoboranes3.Physical And Chemical Properties Analysis

“Benzamide, N,N,3-trimethyl-” has a molecular weight of 163.21631. More detailed physical and chemical properties are not available in the search results.

科学研究应用

1. UV-absorbing benzamide-based dendrimer precursors

- Summary of Application: Benzamide-based dendrimer precursors have the ability to tune their structural properties with respect to size, polarity, and terminal functionalities, making them highly attractive for potential biological and catalytic applications .

- Methods of Application: The benzamide-based branched structures were synthesized from a primary precursor of methyl gallate and then further characterized using spectroscopic and theoretical techniques .

- Results or Outcomes: The optimized structures of these dendrimer precursors revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement with the (–benzene–O–CH 2 −) linkage adopting the phenol-like configuration . UV–Vis spectra showed a consistent absorption at nearly 290 nm, suggesting that both molecules absorb within the ultraviolet region and are colorless .

2. Antioxidant and antibacterial activities of benzamides

- Summary of Application: Benzamides have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

安全和危害

“Benzamide, N,N,3-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if inhaled, comes in contact with skin, or if swallowed7.

未来方向

There are ongoing studies on benzamide derivatives, including “Benzamide, N,N,3-trimethyl-”, for their potential applications in various fields. For instance, benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities8. Furthermore, benzimidazole derivatives, which are structurally similar to benzamides, have been studied for their broad-spectrum pharmacological properties9. These studies suggest promising future directions for the research and application of “Benzamide, N,N,3-trimethyl-”.

属性

IUPAC Name |

N,N,3-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-4-6-9(7-8)10(12)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVHBPXKKDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219390 | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N,N,3-trimethyl- | |

CAS RN |

6935-65-5 | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6935-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIDE, N,N,3-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6O1P2CXE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)